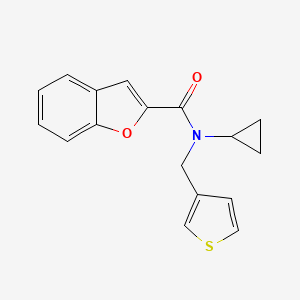

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide

Description

Propriétés

IUPAC Name |

N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c19-17(16-9-13-3-1-2-4-15(13)20-16)18(14-5-6-14)10-12-7-8-21-11-12/h1-4,7-9,11,14H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJSQGAPMWEGRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. The thiophene ring can be introduced through a series of reactions, including halogenation and subsequent coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzofuran core can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

Mécanisme D'action

The mechanism of action of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity. The cyclopropyl group can influence the compound’s pharmacokinetic properties, such as its stability and bioavailability .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Hypothesized Pharmacological Comparisons

Key Observations

Substituent Effects on Lipophilicity (logP): The target compound’s thiophene and cyclopropyl groups likely confer moderate lipophilicity, balancing membrane permeability and solubility. Compound (B) ’s hydroxyl group further increases polarity, improving solubility but possibly reducing passive diffusion .

Metabolic Stability:

- The cyclopropyl group in the target compound is hypothesized to block oxidative metabolism, extending half-life compared to Compounds (B) and (C), which lack this feature.

Binding Interactions:

- The thiophene moiety in the target compound may engage in π-π stacking with aromatic residues in target proteins, whereas Compound (C) ’s bromine atom could facilitate halogen bonding for stronger target engagement .

Synthetic Pathways:

- All three compounds employ reductive amination or ester-to-amide conversions. For example, Compound (C) uses SnCl₂·2H₂O for azide reduction, while Compound (B) leverages LiBH₄ for ester-to-alcohol conversion . The target compound’s synthesis likely follows analogous steps but substitutes thiophen-3-ylmethyl groups.

Activité Biologique

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzofuran core linked to a thiophene moiety via a cyclopropyl group. Its structure can be represented as follows:

This compound is characterized by the presence of both aromatic and heteroaromatic systems, which contribute to its biological properties.

Anticancer Activity

Research has indicated that derivatives of benzofuran and thiophene exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Benzofuran Derivative A | HeLa | 5.6 | Apoptosis |

| Thiophene Derivative B | MCF-7 | 4.2 | Cell Cycle Arrest |

The specific IC50 value for this compound remains to be determined in future studies, but its structural analogs suggest promising anticancer potential.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial activity. Compounds with similar scaffolds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

These findings suggest that this compound may possess broad-spectrum antimicrobial properties.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and microbial metabolism.

- Induction of Oxidative Stress : Some derivatives induce oxidative stress in cells, leading to apoptosis or cell death.

- Interference with DNA Synthesis : The structure may allow interaction with DNA, disrupting replication processes in both cancerous and bacterial cells.

Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of benzofuran derivatives in vitro. The results indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity against various cancer cell lines, supporting further investigation into this compound's potential as an anticancer agent .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of thiophene derivatives. The results showed that these compounds had potent activity against multiple bacterial strains, suggesting that this compound may also exhibit similar efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-cyclopropyl-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation between benzofuran-2-carboxylic acid derivatives and cyclopropylamine/thiophenemethylamine precursors. Key steps require precise control of temperature (e.g., 0–80°C), solvent selection (e.g., THF, acetonitrile), and reaction time to maximize yields. Purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of the compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (1H, 13C, and 2D techniques like COSY/HSQC) to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Infrared spectroscopy (IR) to identify functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹).

- HPLC with UV detection to assess purity (>98% recommended for biological assays) .

Q. How can researchers address contradictory spectral data (e.g., unexpected NMR peaks) during characterization?

- Methodological Answer :

- Employ deuterated solvents to eliminate solvent interference.

- Use 2D NMR techniques (e.g., NOESY, HMBC) to resolve overlapping signals or confirm through-space interactions.

- Cross-validate with computational tools (e.g., DFT calculations for predicting chemical shifts) .

Q. What strategies ensure compound stability during storage and experimental use?

- Methodological Answer :

- Store under inert atmosphere (argon/nitrogen) at −20°C in amber vials to prevent photodegradation.

- Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and HPLC to identify degradation products.

- Avoid aqueous buffers with extreme pH (<3 or >10) to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina, Glide) to model binding poses with target proteins (e.g., kinases or GPCRs).

- Use molecular dynamics (MD) simulations (GROMACS, AMBER) to assess binding stability over time.

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Q. What experimental approaches resolve discrepancies between in vitro activity and computational predictions?

- Methodological Answer :

- Conduct dose-response assays (e.g., IC50/EC50 determination) across multiple cell lines to rule out off-target effects.

- Perform X-ray crystallography or cryo-EM of the compound bound to its target to compare with docking models.

- Use metabolomic profiling to identify potential prodrug activation or metabolic inactivation pathways .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer :

- Synthesize derivatives with systematic substitutions (e.g., cyclopropyl → other alkyl groups; thiophene → furan/benzothiophene).

- Test against a panel of related targets (e.g., kinase isoforms) using competitive binding assays .

- Apply machine learning models (e.g., Random Forest, SVM) to correlate structural features with activity/selectivity .

Q. What strategies mitigate toxicity while maintaining pharmacological efficacy in preclinical models?

- Methodological Answer :

- Conduct ADMET profiling (e.g., microsomal stability, CYP inhibition, Ames test).

- Optimize pharmacokinetics via prodrug design (e.g., esterification of hydroxyl groups) or formulation (liposomes for enhanced bioavailability).

- Use toxicogenomics to identify gene expression changes linked to adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.